Cas no 376608-71-8 ((1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate)

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Propiedades químicas y físicas
Nombre e identificación
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- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
- Benzeneacetic acid, a-hydroxy-, (aR)-, compd. with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1:1)
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamineS-(carboxylato(phenyl)methyl)holmium
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate
- (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanamine-(S)-(carboxylato (phenyl)methyl)holmium
- (1R,2R)-2-(3,4-difluorophenyl) cyclopropanamine(S)-(carboxylato(phenyl) methyl)holmium
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine,(2R)-2-hydroxy-2-phenylacetic acid
- (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINIUM (2R)-HYDROXY(PHENYL)ETHANOATE
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium-(2R)-hydroxy(phenyl)ethanoate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (R)-(-)-mandelate
- (1R,2S)-2-(3,4-Difluorophenyl) cyclopropylamine D-Mandelate
- EX-7182
- (alphaR)-alpha-Hydroxybenzeneacetic acid compd. with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
- 1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; (2S)-2-hydroxy-2-phenylacetic acid
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid
- CID 122164931
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium
- (αR)-α-Hydroxybenzeneacetic Acid coMpd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaMine
- trans-(1R,2S)-2-(2,3-difluorophenyl)cyclopropylaMine Mandelat
- (αR)-(1R,2S)-α-hydroxy-Benzeneacetic acid-coMpd.with 2-(3,4-difluorophenyl)cyclopropanaMine(1:1)
- Ticagrelor InterMediate 4
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; (2R)-2-hydroxy-2-phenylacetic acid
- AKOS022186450
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; (R)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetic acid
- (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanaminium (2R)-hydroxy(phenyl)ethanoat
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine(R)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine R-mandelate
- UNII-TH0OSF4LF9
- P12919
- AS-51549
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (2R)-2-hydroxy-2-phenylacetic acid
- MFCD21362980
- GUESUQPLVFMJIT-KLTOLQSASA-N
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (2R)-2-hydroxy-2-phenylacetic acid
- AC-27491
- TH0OSF4LF9
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; (2R)-2-hydroxy-2-phenylacetic acid
- 376608-71-8
- DTXSID60433193
- CS-M1881
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine D-Mandelic acid
- C17H17F2NO3
- (2R)-Hydroxy(phenyl)acetic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1)
-
- MDL: MFCD22200985
- Renchi: 1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1
- Clave inchi: GUESUQPLVFMJIT-XGHKJPITSA-N
- Sonrisas: FC1=C(C([H])=C([H])C(=C1[H])[C@]1([H])C([H])([H])[C@@]1([H])N([H])[H])F.O([H])[C@]([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 321.11765g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Cuenta de enlace giratorio: 3
- Masa isotópica única: 321.11765g/mol
- Masa isotópica única: 321.11765g/mol
- Superficie del Polo topológico: 83.6Ų
- Recuento de átomos pesados: 23
- Complejidad: 312
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 2
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 395.7±22.0 °C at 760 mmHg
- Punto de inflamación: 193.1±22.3 °C
- Disolución: DMSO (Slightly), Methanol (Slightly)
- PSA: 83.55000
- Logp: 3.28430
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H302-H315-H319-H335
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: 24/25
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB440581-5 g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate; . |
376608-71-8 | 5g |
€84.90 | 2023-07-18 | ||
eNovation Chemicals LLC | D381148-1Kg |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium |
376608-71-8 | 97% | 1kg |
$2790 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R64210-25g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate |
376608-71-8 | 25g |
¥266.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R822274-25mg |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium |
376608-71-8 | 99% | 25mg |
¥423.00 | 2022-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX1004-02-100G |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; (2R)-2-hydroxy-2-phenylacetic acid |
376608-71-8 | 97% | 100g |
¥ 1,353.00 | 2023-04-13 | |
abcr | AB440581-100 g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate; . |
376608-71-8 | 100g |
€338.20 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R64210-5g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate |
376608-71-8 | 5g |
¥76.0 | 2021-09-08 | ||
Chemenu | CM105061-1000g |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (2R)-2-hydroxy-2-phenylacetic acid |
376608-71-8 | 95%+ | 1000g |
$350 | 2022-09-01 | |
eNovation Chemicals LLC | D381148-100g |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium |
376608-71-8 | 97% | 100g |
$635 | 2024-05-24 | |
Chemenu | CM105061-1000g |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (2R)-2-hydroxy-2-phenylacetic acid |
376608-71-8 | 95+% | 1000g |
$350 | 2021-08-06 |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Literatura relevante
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José Coloma,Yann Guiavarc’h,Peter-Leon Hagedoorn,Ulf Hanefeld Chem. Commun. 2021 57 11416
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